7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid chemical structure and properties
7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid chemical structure and properties
An In-depth Technical Guide to 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: Structure, Properties, and Synthetic Strategies
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, and potential synthetic pathways, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in pyrazolo[1,5-a]pyrimidine scaffolds.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that is considered a "privileged structure" in medicinal chemistry.[1] This designation is due to its ability to serve as a versatile scaffold for the development of ligands for a variety of biological targets.[1] The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine system provides a well-defined orientation for substituents, enabling precise interactions with protein binding sites.[2] Derivatives of this scaffold have shown a wide range of biological activities, including roles as kinase inhibitors for the treatment of cancer.[2][3]
Chemical Structure and Nomenclature
The precise structure of 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is defined by the fusion of a pyrazole and a pyrimidine ring, with a bromine atom at position 7 and a carboxylic acid group at position 2.
It is important to note an ambiguity in some commercial databases, where "7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is listed as a synonym for "6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" (CAS No: 300717-72-0).[4] From a chemical nomenclature standpoint, these are distinct isomers. This guide will focus on the 7-bromo isomer as specified.
Caption: Chemical structure of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a closely related isomer.
Molecular Formula and Weight:
Physicochemical Properties
| Property | Predicted Value for 7-Bromo Isomer (based on analogs) | Reference Analog (6-Bromo Isomer) |
| Physical State | Solid | Solid |
| Density | ~2.09 g/cm³ | 2.09 g/cm³[4] |
| Refractive Index | ~1.791 | 1.791[4] |
| Polar Surface Area | 67.5 Ų | 67.5 Ų[5] |
| XLogP3 | ~1.2 | 1.19[4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | 2-8°C, sealed and dry[6] |
Proposed Synthesis Pathway
A specific, validated synthesis protocol for 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not prominently described in the literature. However, based on established methods for the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a plausible multi-step pathway can be proposed. The general strategy involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent, followed by functional group manipulations.
One potential approach to introduce the 7-bromo substituent is through a 7-hydroxy intermediate.
Caption: Proposed synthetic workflow for a 7-bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivative.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate
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To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a β-ketoester like ethyl acetoacetate.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate intermediate.
Step 2: Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
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Treat the 7-hydroxy intermediate with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅. This reaction is typically performed in a high-boiling point solvent or neat.
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Heat the mixture carefully, as these reactions can be exothermic. The progress should be monitored by TLC.
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After the reaction is complete, quench the mixture by pouring it cautiously onto crushed ice.
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Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Hydrolysis to 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Dissolve the ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.[7]
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for several hours until the ester is fully hydrolyzed (monitored by TLC).[7]
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.[7]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Spectral Analysis (Predicted)
In the absence of experimental spectra for the 7-bromo isomer, the following are expected characteristic signals based on its structure and data from related compounds.[1][8]
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¹H NMR:
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A singlet for the proton at position 3.
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A singlet for the proton at position 5.
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A downfield, broad singlet for the carboxylic acid proton.
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The exact chemical shifts will be influenced by the solvent used.
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-
¹³C NMR:
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A signal for the carboxylic acid carbonyl carbon.
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Signals for the quaternary carbons of the fused ring system, including the carbon bearing the bromine atom (C7).
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Signals for the CH carbons of the pyrazole and pyrimidine rings.
-
-
Mass Spectrometry (MS):
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The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+.
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Fragmentation may involve the loss of the carboxylic acid group and other characteristic cleavages of the heterocyclic core.
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Applications in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology.[2] The structural rigidity and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of pharmacological properties.
-
Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3]
-
Antiproliferative Activity: The core structure is found in compounds that exhibit significant antiproliferative effects against various cancer cell lines.[9]
-
Antiviral Agents: Derivatives of this scaffold have also been investigated for their potential as antiviral agents, including against the Hepatitis C virus.
The 7-bromo substituent on the pyrazolo[1,5-a]pyrimidine ring serves as a valuable synthetic handle. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of other functional groups, thus enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Based on the hazard classifications for the 6-bromo isomer and other related compounds, 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid should be handled with care.[4][5]
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Conclusion
7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While specific experimental data for this isomer is limited, its properties and reactivity can be reasonably predicted from closely related analogs. The synthetic pathways outlined in this guide, based on established heterocyclic chemistry, provide a solid foundation for its preparation in a laboratory setting. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, combined with the synthetic utility of the bromo substituent, ensures that this and related compounds will continue to be of high interest to the drug discovery community.
References
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NextSDS. (n.d.). 5-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4995.
- Bambas, B., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
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PubChem. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2024).
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ResearchGate. (n.d.). Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. Retrieved from [Link]
- Abdel-Aziz, M., et al. (2024).
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PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. Retrieved from [Link]
- Kikelj, D., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6607.
- El-Sayed, N. N. E., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(8), 103989.
- Kim, Y., et al. (2012). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(24), 7297-7301.
- Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Abdel-Wahab, B. F., et al. (2024).
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